N'-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a 4-chlorobenzylidene group attached to a pyrazole ring, which is further substituted with an isopropyl group and a carbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, and the product is obtained after cooling and filtration .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N’-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the histamine H1 receptor, reducing inflammation and allergic responses . Additionally, it can interfere with the production of pro-inflammatory cytokines like TNF-α and IL-1β, further contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzylidene)-p-toluidine
- N-(4-Nitrobenzylidene)aniline
- N-(4-Methylbenzylidene)-4-methylaniline
Uniqueness
N’-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the pyrazole ring and the carbohydrazide moiety enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H15ClN4O |
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Molecular Weight |
290.75 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15ClN4O/c1-9(2)12-7-13(18-17-12)14(20)19-16-8-10-3-5-11(15)6-4-10/h3-9H,1-2H3,(H,17,18)(H,19,20)/b16-8+ |
InChI Key |
AMEPDOTVNACHDP-LZYBPNLTSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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